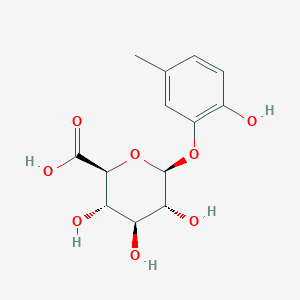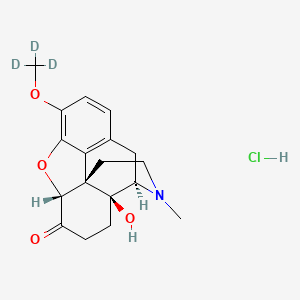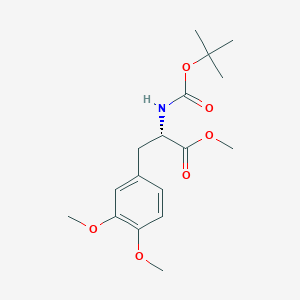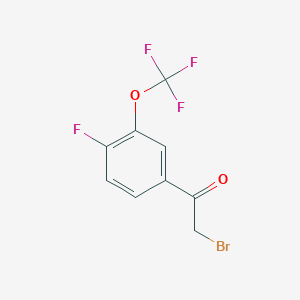
4-Fluoro-3-(trifluoromethoxy)phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(trifluoromethoxy)phenacyl bromide is an organic compound with the molecular formula C9H5BrF4O2. It is a derivative of phenacyl bromide, where the phenyl ring is substituted with a fluoro group at the 4-position and a trifluoromethoxy group at the 3-position. This compound is known for its reactivity and is used in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 4-Fluoro-3-(trifluoromethoxy)phenacyl bromide typically involves the bromination of the corresponding acetophenone derivative. One common method is as follows:
Starting Material: The synthesis begins with 4-fluoro-3-(trifluoromethoxy)acetophenone.
Bromination: The acetophenone derivative is dissolved in an anhydrous solvent such as ether. Bromine is then added gradually to the solution in the presence of a catalyst like aluminum chloride. The reaction mixture is stirred and cooled to maintain a controlled temperature.
Isolation: After the reaction is complete, the product is isolated by removing the solvent under reduced pressure.
Chemical Reactions Analysis
4-Fluoro-3-(trifluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the phenacyl bromide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs under mild conditions and produces the corresponding substituted products.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Scientific Research Applications
4-Fluoro-3-(trifluoromethoxy)phenacyl bromide is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, especially in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the phenacyl bromide moiety is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. Additionally, the presence of the fluoro and trifluoromethoxy groups can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
4-Fluoro-3-(trifluoromethoxy)phenacyl bromide can be compared with other phenacyl bromide derivatives:
4-Fluoro-3-(trifluoromethyl)phenacyl bromide: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group. This difference can affect the compound’s reactivity and physical properties.
4-(Trifluoromethyl)phenacyl bromide: Lacks the fluoro substitution on the phenyl ring, which can lead to differences in reactivity and application.
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide: The positions of the fluoro and trifluoromethoxy groups are reversed, which can influence the compound’s chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H5BrF4O2 |
|---|---|
Molecular Weight |
301.03 g/mol |
IUPAC Name |
2-bromo-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5BrF4O2/c10-4-7(15)5-1-2-6(11)8(3-5)16-9(12,13)14/h1-3H,4H2 |
InChI Key |
XZOFIQKBXXPGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13442792.png)
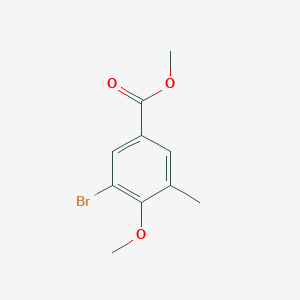
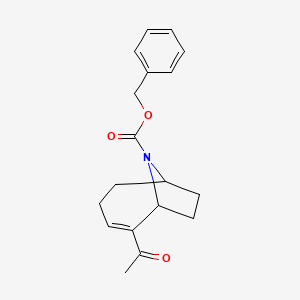
![7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
![(11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione](/img/structure/B13442814.png)
![methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)
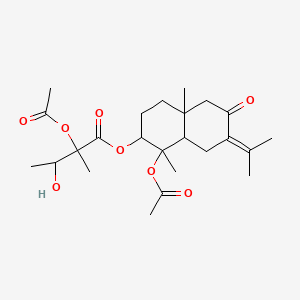
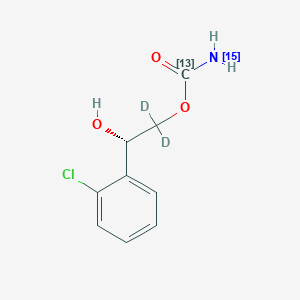
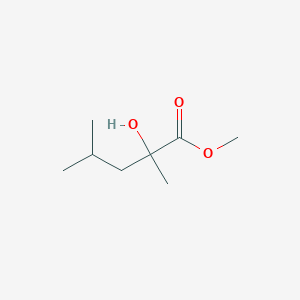
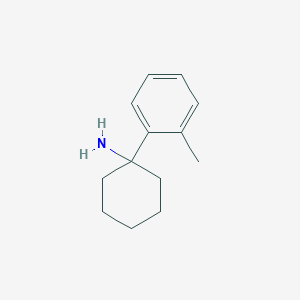
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)
